molecular formula C11H13N3O6 B1252569 (4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid

(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid

Cat. No. B1252569
M. Wt: 283.24 g/mol
InChI Key: XGCZNSAJOHDWQS-UPONEAKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid is a natural product found in Nicotiana tabacum and Agrobacterium rhizogenes with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Aromatization and Derivative Formation: Research by Lomov et al. (2014) revealed the aromatization of tetrahydroimidazo[4,5-c]pyridine derivatives through the action of dimethyl sulfoxide, leading to the formation of imidazo[4,5-c]pyridine derivatives. This process involves dehydrogenation and decarboxylation, crucial for creating specific chemical structures (Lomov et al., 2014).
  • Synthesis of Biologically Active Scaffolds: Yakovenko and Vovk (2021) developed methods for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. These compounds are seen as promising biologically active scaffolds, showcasing the potential of these chemical structures in biological applications (Yakovenko & Vovk, 2021).

Applications in Polymer Science

  • Development of Poly(amide-imide-imide)s: Yang and Su (2005) synthesized a series of organosoluble, light-colored poly(amide-imide-imide)s using tetraimide-dicarboxylic acid. These polymers displayed excellent solubility and thermal stability, indicating their potential for advanced material applications (Yang & Su, 2005).
  • Innovative Polymer Synthesis: Behniafar and Banihashemi (2004) focused on synthesizing new diimide–dicarboxylic acids and subsequently forming poly(amide–imide)s with inherent viscosities. Their work contributes to expanding the range of polymers available for various industrial and research purposes (Behniafar & Banihashemi, 2004).

Pharmacological Potential

  • 5-HT3 Receptor Antagonist Development: Ohta et al. (1996) synthesized a series of fused imidazole derivatives, evaluating them as 5-HT3 receptor antagonists. This research highlights the potential pharmaceutical applications of these compounds in treating conditions like irritable bowel syndrome and nausea associated with cancer chemotherapy (Ohta et al., 1996).

properties

Product Name

(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid

Molecular Formula

C11H13N3O6

Molecular Weight

283.24 g/mol

IUPAC Name

(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid

InChI

InChI=1S/C11H13N3O6/c15-7(16)1-2-11(10(19)20)8-5(12-4-13-8)3-6(14-11)9(17)18/h4,6,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t6-,11+/m0/s1

InChI Key

XGCZNSAJOHDWQS-UPONEAKYSA-N

Isomeric SMILES

C1[C@H](N[C@@](C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1C(NC(C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O

synonyms

cucumopine
cucumopine, (4R-cis)-isomer
mikimopine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid

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